molecular formula C19H23N3O5S B2890832 4-acetamido-N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)benzamide CAS No. 1091476-66-2

4-acetamido-N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)benzamide

Cat. No.: B2890832
CAS No.: 1091476-66-2
M. Wt: 405.47
InChI Key: WFVLXTGTKJWCGZ-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)benzamide is a benzamide derivative featuring a sulfonamide-linked ethyl chain with a 2-methoxy-5-methylphenyl substituent and an acetamido group at the para position of the benzamide core.

The compound’s structure combines hydrogen-bonding motifs (acetamido and sulfonamide groups) with lipophilic aromatic regions (methoxy-methylphenyl), which may enhance membrane permeability and target binding. Such hybrid architectures are common in kinase inhibitors or protease modulators .

Properties

IUPAC Name

4-acetamido-N-[2-[(2-methoxy-5-methylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-13-4-9-17(27-3)18(12-13)28(25,26)21-11-10-20-19(24)15-5-7-16(8-6-15)22-14(2)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLXTGTKJWCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Acetamido-N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antiproliferative, and antioxidative effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 372.46 g/mol. The compound features an acetamide group and a sulfonamide moiety, which are critical for its biological activity.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains. In particular, compounds with similar structures have been tested against Gram-positive bacteria, demonstrating Minimum Inhibitory Concentrations (MICs) in the range of 8-16 µM for Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Sulfonamide Compounds

Compound NameBacterial StrainMIC (µM)
Compound AE. faecalis8
Compound BStaphylococcus aureus12
Compound CEscherichia coli16

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, derivatives of sulfonamides have been reported to inhibit the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK2935.3

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : As a sulfonamide derivative, it likely inhibits the enzyme involved in folate synthesis in bacteria.
  • Induction of Oxidative Stress : Similar compounds have shown to induce oxidative stress in cancer cells, leading to apoptosis .
  • Antioxidant Properties : Some studies suggest that methoxy and hydroxy substitutions enhance antioxidant activity, potentially protecting normal cells from oxidative damage while selectively targeting cancer cells .

Case Studies

A recent study investigated the antiproliferative effects of various sulfonamide derivatives on MCF-7 cells. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The presence of electron-donating groups was found to increase the compound's lipophilicity and cellular uptake, thereby improving its efficacy .

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Bioactivity : Sulfonamide-containing analogs (e.g., compounds from ) often exhibit antimicrobial or anticancer activity by interfering with folate metabolism or enzyme active sites. The target compound’s 2-methoxy-5-methylphenylsulfonamido group may enhance selectivity for bacterial or human kinases compared to simpler sulfonamides .
  • Synthetic Routes : Most sulfonamide-benzamide hybrids are synthesized via condensation of sulfonyl chlorides with amines (e.g., uses glacial acetic acid or dioxane as solvents for analogous reactions) .

Substituent Effects

  • Lipophilic Groups : The 2-methoxy-5-methylphenyl group in the target compound balances hydrophobicity and steric bulk, contrasting with the trifluoromethylpyridinyl group in , which improves metabolic stability but may reduce solubility.

Thermal and Spectral Properties

  • Melting points for triazine-linked analogs (e.g., 255–279°C in ) suggest high crystallinity, likely due to strong intermolecular hydrogen bonding from sulfonamide and benzamide groups. The target compound may exhibit similar thermal stability.

Preparation Methods

Synthesis of 4-Acetamidobenzoic Acid Derivatives

The benzamide core is typically prepared via Schotten-Baumann acylation of 4-aminobenzoic acid. Acetylation with acetic anhydride in alkaline aqueous conditions yields 4-acetamidobenzoic acid (yield: 85–90%). Subsequent activation as an acid chloride (using thionyl chloride) enables coupling with ethylenediamine derivatives.

Sulfonamide Formation

2-Methoxy-5-methylbenzenesulfonyl chloride is synthesized through chlorosulfonation of 2-methoxy-5-methyltoluene. Reaction with ethylenediamine in dichloromethane (0–5°C, 2 hours) produces 2-(2-methoxy-5-methylphenylsulfonamido)ethylamine .

Final Amidation

The activated benzoyl chloride (from 4-acetamidobenzoic acid) reacts with the sulfonamide-containing amine in tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA). The crude product is purified via recrystallization from ethanol (yield: 68–72%).

Table 1: Reaction Conditions for Route 1

Step Reagents Temperature Time Yield
Acetylation Acetic anhydride, NaOH 25°C 4 h 88%
Sulfonylation SOCl₂, DCM 0–5°C 2 h 76%
Coupling TEA, THF 25°C 12 h 70%

Route 2: Patent-Based Approach via Intermediate Halogenation

Methyl Ester Intermediate

A patent (US3357978A) describes methyl ester intermediates for analogous benzamides. For example:

  • Methyl 2-methoxy-4-acetylamino-5-chlorobenzoate is synthesized by chlorinating methyl 2-methoxy-4-acetylamino benzoate in acetic acid at 15–20°C.

Condensation with Amines

The methyl ester undergoes transamidation with N,N-diethylethylene diamine in xylene using aluminum isopropylate as a catalyst. This forms N-(diethylaminoethyl)-2-methoxy-4-acetylamino-5-chlorobenzamide , which is hydrolyzed with HCl to remove acetyl groups.

Adaptation for Target Compound

Replacing chlorine with a methyl group (via catalytic hydrogenation or Grignard reaction) and adjusting the amine spacer could yield the desired sulfonamide ethylamine intermediate.

Table 2: Key Steps from US3357978A Patent

Step Process Conditions Yield
Chlorination Cl₂ in acetic acid 15–20°C 86%
Transamidation Xylene, Al(O-iPr)₃ Reflux 65%
Hydrolysis HCl, H₂O Reflux 78%

Route 3: Hydrazine-Mediated Coupling

Hydrazine Intermediate Formation

A study by Padaliya et al. (2013) synthesized analogs using 4-acetamido-2-ethoxy benzoyl hydrazine . While differing in substituents, this method highlights the utility of hydrazine intermediates for constructing benzamide-sulfonamide hybrids.

Cyanohydrin Condensation

Hydrazine intermediates react with cyanohydrins (from aldehydes and KCN) in acetic acid/methanol at 0–5°C to form nitrile derivatives. For the target compound, substituting the aldehyde with a sulfonamide-containing moiety could enable analogous coupling.

Table 3: Reaction Parameters from Hydrazine Route

Parameter Value
Solvent Methanol
Catalyst Acetic acid
Temperature 0–5°C
Yield Range 73–87%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 offers simplicity but moderate yields due to purification challenges.
  • Route 2 (patent-based) requires hazardous reagents (Cl₂) but achieves higher regiocontrol.
  • Route 3 avoids extreme temperatures but necessitates custom cyanohydrin synthesis.

Regiochemical Considerations

Installing the 2-methoxy-5-methyl group on the sulfonamide’s aromatic ring demands:

  • Directed ortho-metalation for methoxy group introduction.
  • Friedel-Crafts alkylation for methyl group placement.

Q & A

Q. What purification techniques ensure high compound purity for in vivo studies?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for final purification.
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) to remove trace impurities.
  • Quality Control : Validate purity via 1H NMR integration and HRMS (mass error < 2 ppm) .

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